molecular formula C18H16F3N5O2S B2690621 2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1223984-94-8

2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Numéro de catalogue: B2690621
Numéro CAS: 1223984-94-8
Poids moléculaire: 423.41
Clé InChI: SFCWUYUVRSHPHH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a complex molecular architecture based on a [1,3]thiazolo[4,5-d]pyrimidin-7-one core, a scaffold recognized for its potential as a key pharmacophore in the development of novel therapeutic agents . Compounds within this structural class have been investigated for their utility in the treatment, amelioration, or prevention of viral diseases, positioning them as promising candidates for antiviral research programs . The structure incorporates a pyrrolidin-1-yl substituent and an acetamide group linked to a 3-(trifluoromethyl)phenyl ring, which may influence the molecule's physicochemical properties and binding affinity to biological targets. Researchers can leverage this high-purity compound as a critical reference standard, a building block for further chemical synthesis, or a lead compound for in vitro biological screening against a range of pathological targets. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult relevant scientific literature for the latest findings on this compound's specific mechanism of action and research applications.

Propriétés

IUPAC Name

2-(7-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5O2S/c19-18(20,21)11-4-3-5-12(8-11)23-13(27)9-26-10-22-15-14(16(26)28)29-17(24-15)25-6-1-2-7-25/h3-5,8,10H,1-2,6-7,9H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCWUYUVRSHPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of 2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of a pyrrolidine derivative with a thiazolopyrimidine precursor under specific conditions. The reaction conditions often include the use of trifluoroacetic acid as a catalyst and toluene as a solvent . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Analyse Des Réactions Chimiques

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Applications De Recherche Scientifique

2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of 2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can affect various biochemical pathways, leading to the observed biological effects .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Group Comparisons

Compound Name / Core Structure Substituents (Positions) Key Functional Groups Reference(s)
Target Compound Pyrrolidin-1-yl (2), CF₃-phenylacetamide (6) Thiazolo[4,5-d]pyrimidine, CF₃, amide
7-Phenyl-5-thioxo-thiazolo[4,5-d]pyrimidine (19) Phenyl (7), thiourea-derived side chain Thioxo group, coumarin-linked thienopyrimidine
Ethyl 7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine Trimethoxybenzylidene (2), ester (6) Ester, methyl, phenyl
7-Cyclopentyl-pyrrolo[2,3-d]pyrimidine (26) Cyclopentyl (7), thiomorpholinyl-imino Pyrrolo[2,3-d]pyrimidine, thiomorpholine

Key Observations:

Core Heterocycle Variations: The target compound’s thiazolo[4,5-d]pyrimidine core differs from pyrrolo[2,3-d]pyrimidine (e.g., compound 26) and thiazolo[3,2-a]pyrimidine (e.g., compound in ). These variations alter electron distribution and binding interactions.

Substituent Impact: Pyrrolidin-1-yl vs. CF₃-Phenylacetamide vs. Trimethoxybenzylidene: The CF₃ group increases lipophilicity and metabolic stability compared to trimethoxybenzylidene, which may improve oral bioavailability . Amide vs. Ester: The acetamide group in the target compound is less prone to hydrolysis than esters (e.g., compound in ), enhancing in vivo stability .

Key Observations:

  • Microwave-assisted synthesis (e.g., compound 19) reduces reaction time compared to conventional methods but requires specialized equipment .
  • The target compound’s synthesis likely involves alkylation of a thiazolo-pyrimidine precursor with a 2-chloroacetamide derivative, similar to methods in .

Electronic and Pharmacokinetic Properties

Table 3: Electronic and Predicted ADME Properties

Compound LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Polar Surface Area (Ų) Reference(s)
Target Compound 3.8 1 6 85
7-Phenyl-thiazolo[4,5-d]pyrimidine (19) 4.2 2 8 120
Ethyl 7-methyl-thiazolo[3,2-a]pyrimidine 2.9 1 7 95

Key Observations:

  • The target compound’s lower LogP (3.8) compared to compound 19 (4.2) suggests better aqueous solubility, critical for oral absorption.

Activité Biologique

2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic compound belonging to the thiazolopyrimidine class. Its unique structural features, including a pyrrolidine ring and a trifluoromethylphenyl group, contribute to its significant biological activity. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 2-(7-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)-N-[3-(trifluoromethyl)phenyl]acetamide. Its molecular formula is C18H18F3N5O2SC_{18}H_{18}F_3N_5O_2S, with a molecular weight of 387.4 g/mol. The compound exhibits notable lipophilicity due to the presence of the trifluoromethyl group, which enhances its permeability across biological membranes.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is known to inhibit certain enzymes by binding to their active sites, effectively blocking their catalytic functions. This inhibition can disrupt various biochemical pathways, leading to diverse biological effects such as antibacterial and anticancer activities.

Antibacterial Activity

Research has demonstrated that derivatives of thiazolopyrimidines exhibit significant antibacterial properties. For instance, in vitro studies have shown that compounds similar to this compound possess activity against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

Table 1: Antibacterial Activity of Related Compounds

CompoundTarget BacteriaActivity Level
Compound AS. aureusStrong
Compound BE. coliModerate
Compound CP. aeruginosaWeak
2-[7-oxo...]Various strainsSignificant potential

Cytotoxicity Studies

Cytotoxicity assessments using mouse macrophage cell lines (RAW 264.7) revealed that certain derivatives showed low cytotoxicity with IC50 values comparable to known antibiotics like ampicillin . This suggests a favorable safety profile for potential therapeutic applications.

Table 2: Cytotoxicity Profile of Compounds

CompoundIC50 (μg/mL)Safety Profile
Compound A98.2Good
Compound B56.8Moderate
2-[7-oxo...]TBDFavorable

Case Studies

Several studies have focused on the synthesis and evaluation of thiazolopyrimidine derivatives for their biological activities:

  • Antibacterial Evaluation : A study synthesized various thiazolopyrimidine derivatives and evaluated their antibacterial activities against clinical strains of bacteria. The results indicated that modifications in the side chains significantly influenced antibacterial potency .
  • Cytotoxicity Assessment : Another research effort involved testing the cytotoxic effects of these compounds on different cancer cell lines. The findings suggested that specific structural modifications could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Q & A

Q. What are the key synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield?

The compound’s synthesis typically involves multi-step heterocyclic chemistry. A common approach is the condensation of a thiazolo[4,5-d]pyrimidine core with a trifluoromethylphenyl acetamide derivative under nucleophilic substitution conditions. For example, Scheme 3 in outlines similar syntheses using ethanol and piperidine at 0–5°C for 2 hours, which can be adapted here. Optimizing reaction parameters (e.g., temperature, solvent polarity, and catalyst) is critical. Controlled synthesis protocols, such as those described for polycationic reagents in , emphasize iterative adjustments to monomer ratios and initiator concentrations to improve reproducibility and yield .

Q. How is the compound’s structural integrity validated, and what analytical techniques are most reliable?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. demonstrates its use for confirming bond lengths, angles, and stereochemistry in related thiazolo-pyrimidine derivatives (R factor = 0.044, data-to-parameter ratio = 13.2). Complementary techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to verify proton environments and substituent positions.
  • High-resolution mass spectrometry (HRMS) : For molecular formula confirmation.
  • IR spectroscopy : To identify functional groups like carbonyls (C=O) and amides (N-H) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

The compound’s solubility is influenced by the trifluoromethylphenyl group (hydrophobic) and acetamide moiety (polar). highlights methods for testing solubility in DMSO, ethanol, and aqueous buffers. Stability studies should assess degradation under light, humidity, and temperature (e.g., accelerated stability testing at 40°C/75% RH for 4 weeks). Lyophilization or storage in anhydrous DMSO at -20°C is recommended for long-term stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across assays)?

Discrepancies may arise from assay conditions (e.g., cell line specificity, serum concentration) or compound purity. notes that impurities in thiadiazolo-pyrimidine analogs can artificially suppress activity. To mitigate:

  • Repurify the compound via preparative HPLC (≥95% purity).
  • Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and controls.
  • Validate target engagement using orthogonal methods (e.g., SPR for binding affinity or CRISPR knockouts) .

Q. What strategies are effective for improving the compound’s bioavailability in in vivo models?

The trifluoromethyl group enhances metabolic stability but may reduce solubility. ’s approach for pyrrolo-pyrimidine derivatives can be adapted:

  • Prodrug design : Introduce ester or phosphate groups to increase hydrophilicity.
  • Nanoparticle encapsulation : Use lipid-based carriers to enhance absorption.
  • Pharmacokinetic profiling : Monitor plasma half-life and tissue distribution in rodent models .

Q. How can computational methods guide the rational design of derivatives with enhanced target selectivity?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) predict binding modes to avoid off-target effects. ’s ChemSpider data for pyrido-phenoxazine analogs illustrates the use of predictive tools like ACD/Labs Percepta for logP, pKa, and solubility. Pair computational insights with fragment-based screening to prioritize derivatives .

Methodological Considerations

Q. What experimental designs are optimal for evaluating the compound’s mechanism of action in kinase inhibition assays?

Use a tiered approach:

  • Primary screening : Broad-spectrum kinase profiling (e.g., Eurofins KinaseProfiler).
  • Secondary validation : Dose-response curves (IC₅₀) and kinetic studies (Kd via ITC).
  • Structural analysis : Co-crystallization with target kinases to identify key binding residues (as in ’s SCXRD workflow) .

Q. How should researchers address synthetic challenges in scaling up the compound for preclinical studies?

’s controlled synthesis framework for copolymers provides a template:

  • Process optimization : Transition from batch to flow chemistry ( ) for reproducibility.
  • Quality control : Implement in-line PAT (process analytical technology) for real-time monitoring.
  • Green chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.